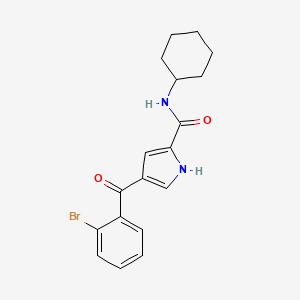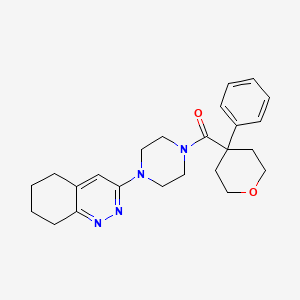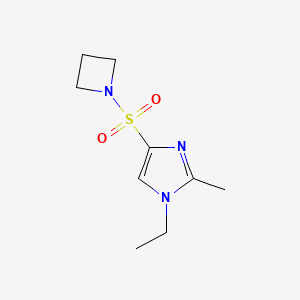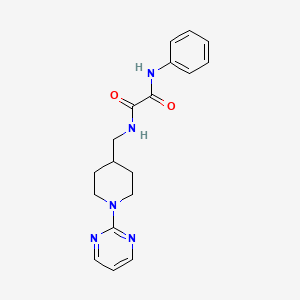![molecular formula C14H12N4O2S2 B2666429 Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2202253-14-1](/img/structure/B2666429.png)
Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone” is a chemical compound that has been studied for its potential biological activities. It has been evaluated as an inhibitor of activin receptor-like kinase 5 (ALK5) activities . ALK5 is a key mediator of tumor growth and metastasis, making it an important target for cancer drug development .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of benzo[c][1,2,5]thiadiazol-5-yl imidazoles . The synthetic strategy entailed the use of Sonogashira and Stille reactions based on the different aromatic natures of the two cores .Molecular Structure Analysis
The molecular structure of this compound is complex and involves a benzo[c][1,2,5]thiadiazol-5-yl group and a 3-(thiazol-2-yloxy)pyrrolidin-1-yl group. The structure has been studied using density functional theory (DFT) and time-dependent DFT methods .Chemical Reactions Analysis
This compound has been involved in various chemical reactions, including methylation reactions with methyl iodide using a palladium catalyst . It has also been used in Miyaura borylation and Suzuki coupling reactions .Scientific Research Applications
Molecular Aggregation and Solvent Effects
Research on thiadiazole derivatives, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has explored their molecular aggregation behavior in different solvents. These studies demonstrate that solvent choice can significantly affect the fluorescence emission and aggregation of thiadiazole compounds, highlighting their potential in optical and materials science applications (Matwijczuk et al., 2016).
Electrochromic Polymers
Thiadiazolo[3,4-c]pyridine, a close analog to benzothiadiazole, has shown promise as a novel electron acceptor in the development of fast-switching electrochromic polymers. Such materials, with their low bandgap and high coloration efficiency, offer advancements in display technologies and energy-efficient smart windows (Ming et al., 2015).
Antimicrobial Activity
Compounds featuring the thiadiazole moiety have been investigated for their antimicrobial properties. For instance, new pyridine derivatives incorporating thiadiazole units have exhibited variable and modest activity against bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Patel et al., 2011).
Organic Semiconductors
The synthesis and implementation of benzo[d][1,2,3]thiadiazole isomers in semiconducting polymers for organic electronics have been explored. These studies suggest that such thiadiazole derivatives can be used to create high-performance semiconductors for applications in solar cells, photodetectors, and other optoelectronic devices (Chen et al., 2016).
Insecticidal Applications
Thiadiazole derivatives have also been studied for their insecticidal properties against agricultural pests. Innovative heterocycles incorporating a thiadiazole moiety have shown efficacy against the cotton leafworm, Spodoptera littoralis, pointing to their potential in pest management strategies (Fadda et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c19-13(9-1-2-11-12(7-9)17-22-16-11)18-5-3-10(8-18)20-14-15-4-6-21-14/h1-2,4,6-7,10H,3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNYHQKSFXXVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2666349.png)

![Methanone, [3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl][4-[4-nitro-2-(1H-pyrrol-1-yl)phenyl]-1-piperazinyl]-](/img/structure/B2666352.png)



methanone](/img/structure/B2666358.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2666366.png)

![Benzyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2666368.png)
